(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide
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Overview
Description
2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide is a complex organic compound characterized by the presence of cyano, dichlorophenyl, and difluoromethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2-cyano-3-(2,4-dichlorophenyl)acrylic acid. This intermediate is then reacted with 4-[(difluoromethyl)sulfanyl]aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors involved in disease pathways. The difluoromethylsulfanyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,4-dichlorophenyl)acrylic acid
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H10Cl2F2N2OS |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H10Cl2F2N2OS/c18-12-2-1-10(15(19)8-12)7-11(9-22)16(24)23-13-3-5-14(6-4-13)25-17(20)21/h1-8,17H,(H,23,24)/b11-7+ |
InChI Key |
WDFFLFZWJGHJHK-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)SC(F)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)SC(F)F |
Origin of Product |
United States |
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